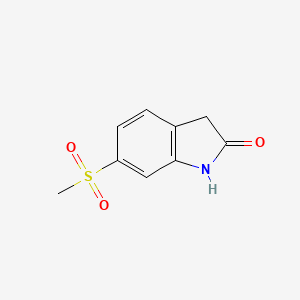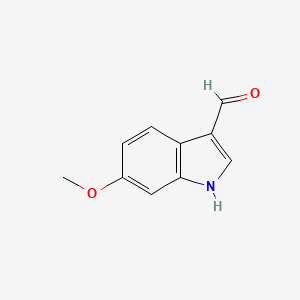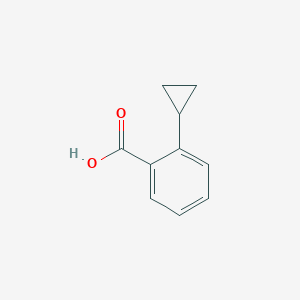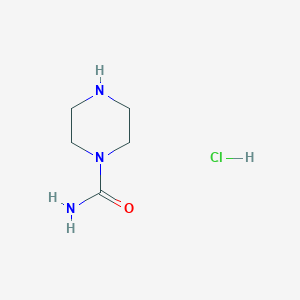
6-Methylsulfonyloxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylsulfonyloxindole is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . It features a fused indole ring system, which consists of a five-membered nitrogen-containing ring fused to a six-membered benzene ring, with a methyl sulfonyl group attached at the 6th position . This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
6-Methylsulfonyloxindole can be synthesized through various methods. One common synthetic route involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
6-Methylsulfonyloxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
6-Methylsulfonyloxindole has a wide range of scientific research applications:
Organic Synthesis: It serves as a versatile building block in organic synthesis, allowing for the creation of various heterocyclic compounds crucial in drug development. It is often used in reactions such as Suzuki coupling and Friedel-Crafts acylation.
Anti-Cancer Research: The compound has shown potential in anti-cancer studies due to its ability to inhibit the growth of cancer cells and induce apoptosis. In vitro studies have demonstrated its efficacy in reducing the proliferation of certain cancer cell lines.
Anti-Inflammatory Studies: This compound exhibits anti-inflammatory properties, making it a candidate for studying inflammatory diseases. Experimental models of inflammation have shown a decrease in pro-inflammatory cytokines when treated with this compound.
Diabetes Mellitus Research: The compound has been explored for its insulin-sensitizing effects, which could be beneficial in treating diabetes mellitus. Animal models of diabetes have shown improved glucose tolerance when treated with this compound.
Wirkmechanismus
The mechanism of action of 6-Methylsulfonyloxindole is still under investigation. Some studies suggest that it may exhibit cyclooxygenase-2 (COX-2) inhibitory activity, which could be relevant for its anti-inflammatory applications. more research is needed to elucidate its specific molecular targets and pathways involved in its biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Methylsulfonyloxindole can be compared with other similar compounds, such as:
6-Methylisoquinoline: This compound features a similar methyl group but differs in its ring structure, which is an isoquinoline instead of an indole.
Methyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: This compound has a pyrazolo-pyridine ring system with a hydroxymethyl group, offering different reactivity and applications.
2-Methoxy-6-methylnicotinonitrile: This compound contains a methoxy group and a nitrile group, providing unique chemical properties compared to this compound.
The uniqueness of this compound lies in its specific indole ring system with a methyl sulfonyl group, which imparts distinct reactivity and biological activity.
Eigenschaften
IUPAC Name |
6-methylsulfonyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZMOXYEJGJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378527 |
Source


|
| Record name | 6-Methylsulfonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-63-9 |
Source


|
| Record name | 1,3-Dihydro-6-(methylsulfonyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsulfonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)




![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)
